![molecular formula C4H6N4O B2652635 (NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine CAS No. 1862264-44-5](/img/structure/B2652635.png)

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

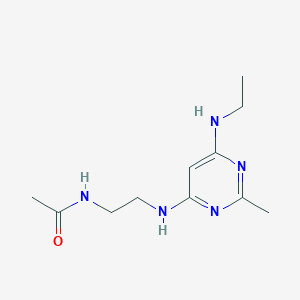

The compound appears to contain a methylidene group and a triazolyl group. In organic chemistry, a methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of the methylidene and triazolyl groups. The methylidene group consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the azide group in a compound can control the melting point and increase the energy of the compound .Applications De Recherche Scientifique

Applications in Alzheimer's Disease Research

The compound has been indirectly associated with Alzheimer's disease research through the use of related chemical entities for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. A study utilized a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography to determine the localization and load of these key Alzheimer's markers. This noninvasive technique is crucial for monitoring the development of neurofibrillary tangles and beta-amyloid senile plaques, facilitating diagnostic assessments and response monitoring during experimental treatments (Shoghi-Jadid et al., 2002).

Reactivity and Formation of Heterocyclic Compounds

Research has explored the reactivity of hydroxylamine derivatives, highlighting their potential in synthesizing heterocyclic compounds. For instance, the unexpected opening of benzimidazole derivatives during 1,3-dipolar cycloaddition reveals significant insights into the chemistry of similar compounds. Such studies underline the unique reactivity of C-phenyl-N-phenyl formohydrazonoyl chloride with benzimidazole, leading to unexpected ring openings confirmed by X-ray diffraction analysis (El Azzaoui et al., 2006).

Synthesis and Chemical Properties

Another aspect of scientific research focuses on the synthesis and chemical properties of related compounds. For example, the nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime has been reported, showcasing the versatility of hydroxylamine derivatives in generating a variety of products with significant chemical properties. These findings are crucial for understanding the exothermic decomposition properties of the products, which have applications ranging from chemical synthesis to potential energy storage solutions (Arulsamy & Bohle, 2000).

Inclusion Phenomena and Metal Ion Interactions

The compound and its derivatives have also been investigated for their inclusion phenomena and interactions with metal ions. Research in this area highlights the ability of certain hydroxylamine derivatives to form complex structures with metal ions, leading to the synthesis of new materials with potential applications in catalysis, molecular recognition, and environmental remediation. For instance, studies on N,N-bis(2-hydroxyalkylbenzyl)alkylamine derivatives demonstrate the ability to form macrocyclic ethers, which have implications for understanding the chemistry of crown ethers and their applications in host-guest chemistry (Rungsimanon et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-8-5-2-4(7-8)3-6-9/h2-3,9H,1H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXBRTFXBAIOTE-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=CC(=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)

![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)

![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)